molecular formula C13H16N2O2S B5112878 N-(5-tert-butyl-3-isoxazolyl)-5-methyl-3-thiophenecarboxamide

N-(5-tert-butyl-3-isoxazolyl)-5-methyl-3-thiophenecarboxamide

Cat. No. B5112878
M. Wt: 264.35 g/mol
InChI Key: JJWSGZKNPSOXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-3-isoxazolyl)-5-methyl-3-thiophenecarboxamide, commonly known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 receptors are a type of ATP-gated ion channel that is expressed in immune cells and plays a crucial role in inflammation and immune responses. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

A-438079 acts as a selective antagonist of the P2X7 receptor. P2X7 receptors are ATP-gated ion channels that are expressed in immune cells and play a crucial role in inflammation and immune responses. The activation of P2X7 receptors leads to the release of pro-inflammatory cytokines and chemokines, which contribute to the development of various diseases. A-438079 blocks the P2X7 receptor, thereby reducing inflammation and immune responses.
Biochemical and Physiological Effects:
A-438079 has been shown to have several biochemical and physiological effects. Studies have shown that A-438079 inhibits the release of pro-inflammatory cytokines and chemokines, reduces the activation of immune cells, and promotes apoptosis in cancer cells. A-438079 has also been shown to reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of A-438079 is its selectivity for the P2X7 receptor. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. However, one of the limitations of A-438079 is its relatively low potency, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research and development of A-438079. One of the most promising directions is in the development of A-438079-based therapies for cancer. Studies have shown that A-438079 can inhibit the growth and metastasis of cancer cells, and further research is needed to explore its potential as a cancer therapy. Another promising direction is in the development of A-438079-based therapies for neurodegenerative disorders. Studies have shown that A-438079 can reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative disorders, and further research is needed to explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of A-438079 is a complex process that involves several steps. The first step involves the reaction of 5-methyl-3-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with tert-butyl hydroxylamine to form the tert-butyl ester of the corresponding hydroxamic acid. The hydroxamic acid is then reacted with 3-chloro-5-(2,3-dichlorophenyl)isoxazole to form the final product, A-438079.

Scientific Research Applications

A-438079 has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of A-438079 is in the treatment of cancer. Studies have shown that P2X7 receptors are overexpressed in various types of cancer, and their activation promotes tumor growth and metastasis. A-438079 has been shown to inhibit the growth and metastasis of cancer cells by blocking the P2X7 receptor.

properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-5-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-8-5-9(7-18-8)12(16)14-11-6-10(17-15-11)13(2,3)4/h5-7H,1-4H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWSGZKNPSOXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=NOC(=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-5-methylthiophene-3-carboxamide

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